molecular formula C16H18N2O B4835467 N-(4-phenylbutyl)pyridine-4-carboxamide

N-(4-phenylbutyl)pyridine-4-carboxamide

Cat. No.: B4835467
M. Wt: 254.33 g/mol
InChI Key: JPEOFQQDZIGKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenylbutyl)pyridine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and infectious disease research, belonging to the pyridine carboxamide class. This scaffold is recognized for its potential in anti-mycobacterial drug discovery, particularly in the search for new therapeutic agents against drug-resistant tuberculosis (TB). Pyridine carboxamide derivatives have been identified as promising hits in phenotypic screens against Mycobacterium tuberculosis . Research indicates that this class of compounds can function as prodrugs, requiring activation by a bacterial amidase, AmiC, to exert their antibacterial effect . Once activated, these molecules have demonstrated a dual mechanism of action: they directly inhibit the growth of the bacillus and, remarkably, induce autophagy in infected host macrophages, leading to a potent bactericidal effect within the cell . The structural motif of the pyridine carboxamide is a privileged scaffold in drug discovery, contributing to binding affinity through hydrogen bonding and π-π stacking interactions with biological targets . The pyridine ring is the second most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals, underscoring its fundamental importance in the development of new molecular entities . This compound is supplied for research purposes to support the advancement of studies in these critical areas. This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-phenylbutyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(15-9-12-17-13-10-15)18-11-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-10,12-13H,4-5,8,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEOFQQDZIGKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutyl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with 4-phenylbutylamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-phenylbutyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies, including molecular docking and kinetic analyses, are often conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogs of N-(4-phenylbutyl)pyridine-4-carboxamide, highlighting substituent variations and biological activities:

Compound Name Substituent Modifications Biological Activity/Application Key Findings References
This compound 4-Phenylbutyl chain Potential kinase inhibition/CNS targets Pharmacopeial relevance; structural similarity to NMDA antagonists .
Inabenfide (N-[4-Chloro-2-(hydroxybenzyl)phenyl]pyridine-4-carboxamide) 4-Chloro, hydroxybenzyl on phenyl ring Plant growth regulator (anti-gibberellin) Demonstrated agrochemical utility via structural specificity .
Compound 5d (N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide) 4-Chlorophenyl-thiazolidinone hybrid Anti-inflammatory IC50: 58.2 µM in carrageenan-induced edema model .
Compound 14d (Morpholino-thiopyrano-pyrimidine-pyridine hybrid) Morpholino, thiopyrano-pyrimidine core PI3Kα inhibition IC50: 0.8 nM (vs. GDC-0941: 3.0 nM) in A549 cells .
2-[(Cyclopropylcarbonyl)amino]-N-(4-phenylpyridin-3-yl)pyridine-4-carboxamide Cyclopropylcarbonyl, 4-phenylpyridin-3-yl GSK-3β inhibition (Alzheimer’s target) Validated in docking studies for CNS permeation .

Key Structural-Activity Relationships (SAR)

  • Heterocyclic Hybrids: Hybrids with morpholino-thiopyrano-pyrimidine cores (e.g., 14d) exhibit superior PI3Kα inhibition due to enhanced binding interactions with the kinase’s ATP pocket .
  • Electron-Withdrawing Groups : Substituents like chloro (Inabenfide) or nitro (Compound 5f) on aromatic rings improve anti-inflammatory or agrochemical activity by modulating electronic properties .
  • Amide Linker Flexibility: Rigid linkers (e.g., thiazolidinone in Compound 5d) reduce conformational entropy, enhancing target affinity .

Pharmacokinetic and Toxicity Profiles

  • CNS Penetration : Analogs with balanced lipophilicity (logP ~2–3) and low molecular weight (<450 Da) show better blood-brain barrier penetration, as seen in GSK-3β inhibitors .
  • Metabolic Stability: Morpholino-containing derivatives (e.g., 14d) exhibit improved metabolic stability due to reduced CYP450 interactions .
  • Toxicity: Thiazolidinone derivatives (e.g., 5d) showed low cytotoxicity in vitro (IC50 >100 µM in normal cell lines), suggesting favorable safety profiles .

Q & A

Q. What are the optimal synthetic routes for N-(4-phenylbutyl)pyridine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling pyridine-4-carboxylic acid derivatives with 4-phenylbutylamine. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and optimizing solvent systems (e.g., DMF or THF). Continuous flow reactors may enhance reproducibility and yield by minimizing human error and improving heat transfer . Post-synthesis, purification via column chromatography or recrystallization is critical. Reaction parameters (temperature, solvent polarity, stoichiometry) should be systematically varied using Design of Experiments (DoE) to identify optimal conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms proton environments and carbon connectivity. Mass spectrometry (MS) validates molecular weight and purity. For structural elucidation, X-ray crystallography provides bond lengths, angles, and conformation, which are critical for understanding intermolecular interactions (e.g., hydrogen bonding in crystal packing). Pairing these with FT-IR spectroscopy ensures functional group verification (amide C=O stretch ~1680 cm⁻¹) .

Q. How can researchers assess the preliminary biological activity of this compound?

  • Methodological Answer : Begin with in vitro assays targeting hypothesized pathways (e.g., enzyme inhibition or receptor binding). For example:
  • Enzyme inhibition : Use fluorescence-based assays to measure IC₅₀ values against kinases or proteases.
  • Antimicrobial activity : Conduct broth microdilution assays to determine MIC values against bacterial/fungal strains.
  • Cytotoxicity : Employ MTT or resazurin assays on cancer cell lines. Include positive controls (e.g., doxorubicin) and validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's bioactivity?

  • Methodological Answer :
  • Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) on the phenyl or pyridine rings to alter lipophilicity or steric effects. Compare analogs like N-(3-bromophenyl)pyridine-4-carboxamide (enhanced halogen bonding) and N-(3-methylphenyl) derivatives (increased metabolic stability) .
  • 3D-QSAR modeling : Use software like Schrödinger or MOE to correlate molecular fields (electrostatic, steric) with bioactivity data. Validate models with leave-one-out cross-validation and external test sets .

Q. What computational strategies are recommended for predicting target binding modes and pharmacokinetics?

  • Methodological Answer :
  • Molecular docking : Perform docking simulations (AutoDock Vina, Glide) into target proteins (e.g., kinases) using crystal structures from the PDB. Prioritize poses with favorable binding energies and hydrogen-bond interactions with key residues (e.g., ATP-binding sites).
  • ADME prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions. For in silico toxicity, use ProTox-II to assess hepatotoxicity or mutagenicity risks .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Bioavailability analysis : Measure plasma concentrations via LC-MS/MS to assess absorption issues. If rapid clearance is observed (common with piperidine/amide analogs), modify the linker (e.g., PEGylation) or formulate with nanoparticles .
  • Metabolite profiling : Use hepatic microsomes or hepatocyte incubations to identify active/toxic metabolites. Adjust the structure to block metabolic hotspots (e.g., para-hydroxylation) .

Q. What strategies enhance metabolic stability without compromising target affinity?

  • Methodological Answer :
  • Isosteric replacement : Substitute labile groups (e.g., ester → amide) or introduce fluorine atoms to block CYP450-mediated oxidation. For example, fluorinated analogs of pyridine-4-carboxamide show improved half-lives .
  • Prodrug design : Mask polar groups (e.g., amides) with cleavable moieties (e.g., acetyl) to improve membrane permeability, which is regenerated in vivo .

Data Analysis and Validation

Q. What statistical methods are critical for analyzing dose-response and toxicity data?

  • Methodological Answer :
  • Dose-response curves : Fit data to sigmoidal models (Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀. Assess curve quality via R² and confidence intervals.
  • Toxicity thresholds : Apply benchmark dose (BMD) modeling to identify NOAEL/LOAEL. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.